Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

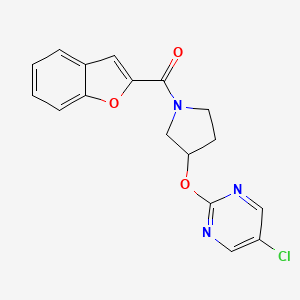

Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic organic compound featuring a benzofuran core linked to a pyrrolidin ring substituted with a 5-chloropyrimidin-2-yloxy group. The benzofuran moiety contributes aromaticity and π-conjugation, while the pyrrolidin ring introduces conformational flexibility.

Properties

IUPAC Name |

1-benzofuran-2-yl-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c18-12-8-19-17(20-9-12)23-13-5-6-21(10-13)16(22)15-7-11-3-1-2-4-14(11)24-15/h1-4,7-9,13H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGANEDKLUJARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, which can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an appropriate leaving group on the benzofuran core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium on carbon (Pd/C) for hydrogenation steps, and bases like potassium carbonate (K2CO3) for deprotonation steps, are commonly used .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction: The carbonyl group in the methanone bridge can be reduced to form alcohol derivatives.

Substitution: The chloropyrimidine group can participate in nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products

Oxidation: Benzofuran-2,3-dione derivatives.

Reduction: Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanol.

Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Pharmacological Potential

Benzofuran derivatives have been identified as promising candidates for drug development due to their ability to interact with various biological targets. The specific compound has shown potential in the following areas:

- Cancer Treatment : Research indicates that benzofuran derivatives can modulate immune responses, making them candidates for cancer therapies. They may enhance the efficacy of existing treatments like chemotherapy and immunotherapy by acting as modulators of prostaglandin receptors (EP2 and EP4), which are implicated in tumor growth and immune evasion .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pathways involved in inflammatory responses. This suggests potential applications in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the efficacy of benzofuran derivatives in clinical and preclinical settings:

- Study on Cancer Cell Lines : A study demonstrated that benzofuran derivatives could inhibit the proliferation of various cancer cell lines, including melanoma and lung cancer cells, suggesting their role as potential anti-cancer agents .

- Animal Models : In vivo studies using animal models have shown that these compounds can reduce tumor size and improve survival rates when used alongside conventional cancer therapies .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural differences and molecular properties of the target compound and its analogues:

Key Observations

In contrast, the compounds in and employ a piperidin (6-membered) ring, which may enhance conformational flexibility and alter steric interactions .

Pyrimidine Substituent Effects: The 5-chloro group in the target compound introduces electron-withdrawing effects, likely increasing lipophilicity and influencing hydrogen-bonding capacity.

Heterocyclic Diversity :

- The compound in replaces the pyrimidine group with a thiophene-oxadiazole system. This introduces sulfur-based π-orbital interactions and alters electronic properties, which may impact binding to biological targets or solubility .

Molecular Weight and Solubility :

- The target compound’s molecular weight (est. 357.8) is comparable to its analogues. However, the thiophene-oxadiazole derivative has the highest molecular weight (379.4), which could reduce aqueous solubility.

Implications for Drug Design

- Electron-Withdrawing vs. Electron-Donating Groups : The 5-chloro substituent in the target compound may enhance membrane permeability compared to methylated analogues, but it could also increase reactivity toward nucleophiles .

- Ring Size and Conformation : Piperidin-based compounds may offer better adaptability to protein binding pockets, whereas pyrrolidin derivatives might favor selectivity due to restricted conformations.

Biological Activity

Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that combines a benzofuran moiety with a pyrrolidine ring and a chloropyrimidine substituent. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This molecular formula indicates the presence of various functional groups that may contribute to its biological activity. The benzofuran core is known for its diverse pharmacological properties, while the chloropyrimidine and pyrrolidine components may enhance these activities.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. A study highlighted that benzofuran compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting strong antiproliferative effects against cancer cells .

Table 1: Anticancer Activity of Related Benzofuran Compounds

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound 1 | SQ20B (Head and Neck) | 0.46 |

| Compound 2 | MCF7 (Breast Cancer) | 1.136 |

| Compound 3 | A549 (Lung Cancer) | 0.75 |

Antimicrobial Activity

Benzofuran derivatives, including the compound , have been studied for their antimicrobial properties. They have shown activity against resistant bacterial strains and mycobacteria, including Mycobacterium tuberculosis. The compound's structure allows it to interact with bacterial enzymes, leading to inhibition of growth .

Table 2: Antimicrobial Activity Data

| Compound Name | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound A | M. tuberculosis | <0.60 |

| Compound B | Staphylococcus aureus | 3.12 |

The biological activity of benzofuran derivatives is often attributed to their ability to interfere with critical cellular processes. For anticancer activity, these compounds may induce apoptosis through the activation of caspases or by inhibiting key signaling pathways involved in cell proliferation . In antimicrobial applications, they may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis .

Case Studies

- Anticancer Study : A series of benzofuran derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the benzofuran core significantly enhanced cytotoxicity, particularly when halogens were present at strategic positions .

- Antimicrobial Study : An investigation into the efficacy of benzofuran derivatives against M. tuberculosis revealed that certain compounds exhibited low cytotoxicity towards mammalian cells while maintaining potent antimycobacterial activity, thereby suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.